Pent-3-en-2-amine

Description

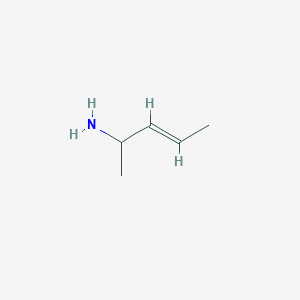

Pent-3-en-2-amine (IUPAC name: this compound) is an unsaturated aliphatic amine with a five-carbon chain, an amine group (-NH₂) at position 2, and a double bond between carbons 3 and 4. Its molecular formula is C₅H₉N, and its structure is CH₃-CH(NH₂)-CH=CH₂ (E/Z isomerism possible). This compound serves as a versatile building block in organic synthesis, particularly in the preparation of enamine derivatives and pharmacologically active molecules. It is commercially available as a hydrochloride salt, (3E)-pent-3-en-2-amine hydrochloride, to enhance stability .

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

(E)-pent-3-en-2-amine |

InChI |

InChI=1S/C5H11N/c1-3-4-5(2)6/h3-5H,6H2,1-2H3/b4-3+ |

InChI Key |

RJGNESAPBYJKKF-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/C(C)N |

Canonical SMILES |

CC=CC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-en-2-amine can be synthesized through the condensation of β-dicarbonyl compounds with amines. One efficient method involves the use of catalytic amounts of niobium pentachloride (NbCl5) under solvent-free conditions. The reaction proceeds smoothly at room temperature, leading to the formation of enamine derivatives in high yields . Another method employs nano-SiO2 as a catalyst, which also allows for the synthesis of β-enaminones under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of heterogeneous solid catalysts due to their selectivity, recyclability, and operational simplicity. These catalysts enable the condensation of various amines with β-dicarbonyls at room temperature, providing an eco-friendly and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.

Substitution: Various electrophiles can be used in substitution reactions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of peroxyl adducts, while reduction can yield different amine derivatives .

Scientific Research Applications

Pent-3-en-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of pent-3-en-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can form resonance-stabilized hydrocarbon radicals, which can react with molecular oxygen to form various products. These reactions are influenced by factors such as temperature and pressure .

Comparison with Similar Compounds

Functional Group Analog: 4-Amino-3-penten-2-one (APO)

Key Differences :

- Structure: APO (C₅H₉NO) contains a ketone group at position 2 and an amine at position 4 (CH₃-C(=O)-CH₂-CH(NH₂)-CH₃), unlike Pent-3-en-2-amine, where the amine is at position 2.

- Tautomerism: APO exhibits keto-enol tautomerism, with the keto-amine form being more stable than the enol-imine form. In contrast, this compound lacks tautomeric behavior due to the absence of a carbonyl group.

- Hydrogen Bonding: APO’s intramolecular hydrogen bonding is weaker than that of its phenyl-substituted analog, (Z)-4-(phenylamino)pent-3-en-2-one (PAPO), which has enhanced stability due to stronger hydrogen bonding .

Unsaturation Analog: Pent-3-yn-2-amine

Key Differences :

- Structure : Pent-3-yn-2-amine (C₅H₉N) replaces the double bond with a triple bond (CH₃-C≡C-CH(NH₂)-CH₃ ).

- Reactivity : The alkyne group enables cycloaddition reactions (e.g., Huisgen click chemistry), unlike the alkene in this compound, which participates in electrophilic additions or Diels-Alder reactions.

- Physical Properties : The triple bond increases molecular linearity, affecting collision cross-section predictions (used in mass spectrometry) compared to the bent geometry of the alkene .

Substituted Derivatives: Aromatic and Branched Analogs

Examples :

Comparison :

Amide Derivatives: Pent-3-enamide

Key Differences :

- Structure : Pent-3-enamide derivatives replace the -NH₂ group with an amide (-CONR₂), e.g., N-carbamoyl-2-isopropylpent-3-enamide .

- Basicity : Amides are less basic than amines due to resonance stabilization, reducing their reactivity in alkylation or acylation reactions.

- Stability : Amides resist hydrolysis under mild conditions, whereas this compound’s amine group is prone to protonation or oxidation .

Amino Acid Analog: 2-Aminopent-3-enoic Acid

Key Differences :

- Structure : Contains a carboxylic acid group (-COOH) at position 1 (HOOC-CH(NH₂)-CH=CH-CH₃ ), enabling zwitterionic behavior.

- Acidity : The -COOH group (pKa ~2) makes the compound acidic, unlike the weakly basic this compound (pKa ~10).

Comparative Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Pent-3-en-2-amine, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article explores its biological activity, including antimicrobial effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a double bond and an amine group, which contribute to its reactivity and biological properties. Its chemical structure can be represented as follows:

The presence of the double bond allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A notable investigation involved the synthesis of zinc(II) complexes with related compounds, demonstrating enhanced antibacterial activity compared to the uncomplexed ligands. The study utilized the agar diffusion method to evaluate the in vitro antibacterial effects against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Klebsiella pneumoniae, and Escherichia coli.

Results Summary

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Highly sensitive |

| Streptococcus pyogenes | 20 | Moderately sensitive |

| Klebsiella pneumoniae | 15 | Moderately sensitive |

| Escherichia coli | 10 | Least sensitive |

The results indicated that the zinc complex exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure and permeability .

Case Studies and Research Findings

- Anticancer Potential : Some studies have suggested that compounds related to this compound may exhibit anticancer properties through modulation of inflammatory pathways. The inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor growth in various models .

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in inflammatory processes. This suggests a possible application in treating conditions associated with excessive inflammation .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective activities of related amine compounds, indicating their role in mitigating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Pent-3-en-2-amine, and how can purity be validated?

this compound is typically synthesized via reductive amination of pent-3-en-2-one using ammonia and hydrogen gas in the presence of catalysts like Raney nickel. Alternative methods include the Gabriel synthesis or enzymatic resolution for enantiomerically pure forms. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the double bond geometry (cis/trans) at the 3-position .

Q. How is the stereochemistry of this compound resolved experimentally?

Chiral chromatography using columns like Chiralcel OD-H or Chiralpak AD-H can separate enantiomers. Polarimetric analysis or X-ray crystallography of derivatives (e.g., salt formation with chiral acids like tartaric acid) provides definitive stereochemical assignments. Computational methods (e.g., density functional theory, DFT) predict optical activity and compare calculated vs. experimental circular dichroism (CD) spectra .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identification of amine (-NH₂) and alkene (-C=C-) functional groups.

- NMR : ¹H NMR distinguishes vinyl protons (δ 5.2–5.8 ppm) and amine protons (δ 1.5–2.5 ppm). ¹³C NMR confirms sp² carbons (δ 120–140 ppm).

- MS : Fragmentation patterns verify molecular ion ([M+H]⁺) and structural stability. Cross-referencing with databases like PubChem ensures consistency with published spectra .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in catalytic hydrogenation?

Regioselectivity is controlled by catalyst choice (e.g., Pd/C vs. PtO₂) and solvent polarity. For example, Pd/C in ethanol preferentially hydrogenates the alkene to pentan-2-amine, while PtO₂ in acetic acid may lead to over-reduction of the amine group. Kinetic studies using in situ FT-IR or GC-MS monitor intermediate formation. Theoretical modeling (e.g., transition state analysis) explains steric and electronic factors .

Q. What contradictions exist in reported pKa values for this compound, and how can they be resolved?

Discrepancies in pKa (e.g., 10.2 vs. 10.8) arise from solvent effects (aqueous vs. DMSO) and measurement techniques (potentiometric titration vs. UV-Vis spectroscopy). Standardization using buffer systems with ionic strength adjustments (e.g., I = 0.1 M KCl) minimizes errors. Collaborative studies using round-robin testing across labs improve reproducibility .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (amine group vs. alkene). Fukui indices quantify electrophilicity, while molecular dynamics simulations predict solvent effects on reaction pathways. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots confirms computational predictions .

Q. What methodological gaps exist in studying the environmental stability of this compound?

Current studies lack data on photodegradation under UV light and microbial degradation pathways. Advanced approaches include:

- LC-QTOF-MS : Tracking degradation products in simulated sunlight.

- Metagenomics : Identifying soil microbes capable of amine metabolism.

- QSAR models : Correlating structural features with persistence .

Data Analysis and Theoretical Frameworks

Q. How should researchers address conflicting data on the biological activity of this compound derivatives?

Contradictions often stem from assay variability (e.g., cell line differences, concentration ranges). Meta-analysis of dose-response curves and standardized protocols (e.g., OECD guidelines) improve comparability. Mechanistic studies (e.g., enzyme inhibition assays or CRISPR gene editing) isolate specific pathways affected by structural modifications .

Q. What theoretical frameworks guide the design of this compound-based catalysts?

Marcus theory explains electron transfer in catalytic cycles, while frontier molecular orbital (FMO) theory predicts interactions between catalyst and substrate. Ligand design principles (e.g., Tolman’s electronic parameters) optimize metal-amine complexes for asymmetric catalysis. Experimental validation via turnover frequency (TOF) measurements and enantiomeric excess (ee) calculations is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.